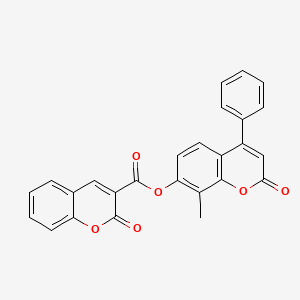
N-(4-methoxyphenyl)-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-piperidinamine, also known as MeOPP, is a synthetic compound that belongs to the class of piperidine derivatives. MeOPP has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
N-(4-methoxyphenyl)-3-piperidinamine acts as an agonist of dopamine receptors, which are G protein-coupled receptors that are involved in the regulation of mood, motivation, and reward. This compound binds to the dopamine receptors and activates them, leading to an increase in dopamine release and subsequent activation of downstream signaling pathways. This compound also acts as an inhibitor of serotonin reuptake, leading to an increase in serotonin levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including an increase in dopamine and serotonin release, modulation of neurotransmitter systems, and inhibition of cancer cell growth. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-3-piperidinamine is a useful tool for studying the dopamine and serotonin systems in the brain, as it can selectively activate dopamine receptors and inhibit serotonin reuptake. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-3-piperidinamine, including:
1. Investigation of the potential therapeutic applications of this compound in the treatment of drug addiction and schizophrenia.
2. Development of more stable and soluble forms of this compound for use in lab experiments.
3. Investigation of the potential use of this compound as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression and anxiety disorders.
4. Investigation of the potential use of this compound in the treatment of cancer.
5. Investigation of the potential use of this compound in combination with other drugs for the treatment of various disorders.
Synthesis Methods
N-(4-methoxyphenyl)-3-piperidinamine can be synthesized through a series of chemical reactions involving piperidine and 4-methoxyphenylamine. The synthesis process is complex and requires expertise in organic chemistry. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Scientific Research Applications
N-(4-methoxyphenyl)-3-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been investigated for its ability to modulate the activity of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of drug addiction and schizophrenia.
In pharmacology, this compound has been investigated for its potential use as a selective serotonin reuptake inhibitor (SSRI), which is a class of drugs used to treat depression and anxiety disorders. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Properties
IUPAC Name |
N-(4-methoxyphenyl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-6-4-10(5-7-12)14-11-3-2-8-13-9-11/h4-7,11,13-14H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZMBIYLQOOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)

![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)
![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877433.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4877435.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)


![4-({2-[1-(4-chlorophenyl)butylidene]hydrazino}carbonyl)benzamide](/img/structure/B4877468.png)
